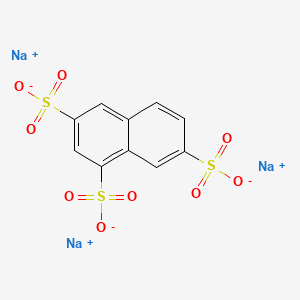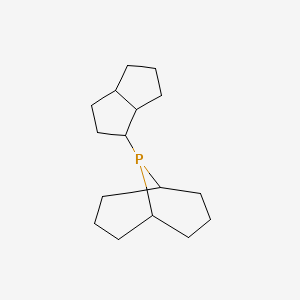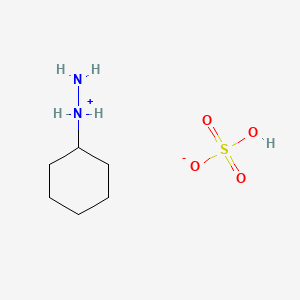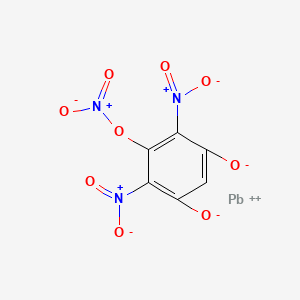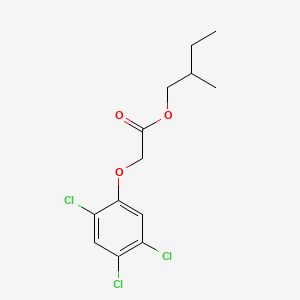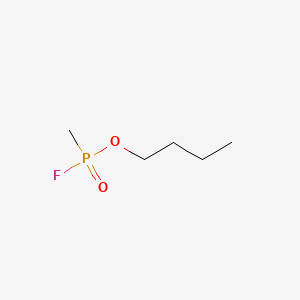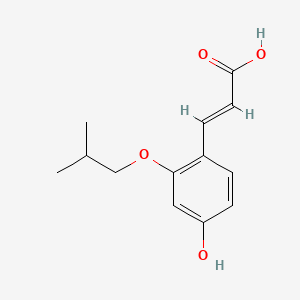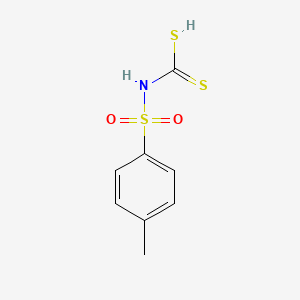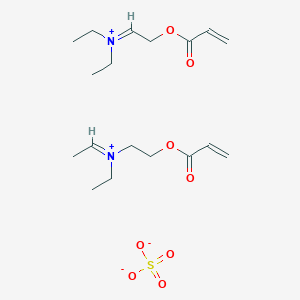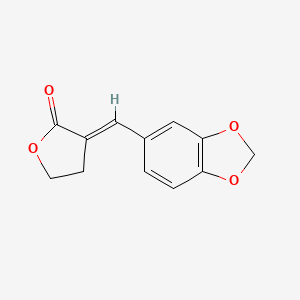
3-(1,3-Benzodioxol-5-ylmethylene)dihydro-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one typically involves the reaction of 1,3-benzodioxole derivatives with oxolan-2-one precursors under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the benzodioxole and oxolan-2-one components .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Benzodioxol-5-ylmethylidene)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
3-(1,3-Benzodioxol-5-ylmethylidene)oxolan-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one involves its interaction with molecular targets and pathways within biological systems. It may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}-thiourea: This compound shares a similar benzodioxole structure but differs in its functional groups and overall reactivity.
(3E)-3-(1,3-Benzodioxol-5-ylmethylidene)-5-(phenylmethoxymethyl)oxolan-2-one: Another related compound with a similar core structure but additional substituents that alter its chemical properties.
Uniqueness
3-(1,3-Benzodioxol-5-ylmethylidene)oxolan-2-one is unique due to its specific combination of the benzodioxole and oxolan-2-one moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
5431-91-4 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one |
InChI |
InChI=1S/C12H10O4/c13-12-9(3-4-14-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2/b9-5+ |
Clé InChI |
UZLHPXPKYRQXJV-WEVVVXLNSA-N |
SMILES isomérique |
C\1COC(=O)/C1=C/C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
C1COC(=O)C1=CC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





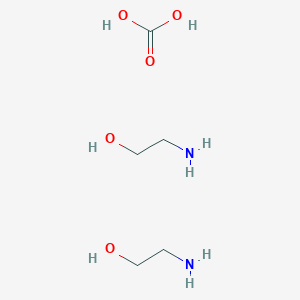
![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)
